2-(2-Phenylethenyl)pyridin-4-amine
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Overview
Description
2-(2-Phenylethenyl)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenylethenyl group attached to the pyridine ring at the 2-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)pyridin-4-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Another method involves the Wittig reaction, which is used to form alkenes from carbonyl compounds. In this case, a phosphonium ylide is reacted with a pyridine aldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of various substituted amines.
Scientific Research Applications
2-(2-Phenylethenyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Phenylethyl)pyridin-4-amine
- 2-(2-Phenylethynyl)pyridin-4-amine
- 2-(2-Phenylpropyl)pyridin-4-amine
Uniqueness
2-(2-Phenylethenyl)pyridin-4-amine is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
521916-76-7 |
---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(2-phenylethenyl)pyridin-4-amine |
InChI |
InChI=1S/C13H12N2/c14-12-8-9-15-13(10-12)7-6-11-4-2-1-3-5-11/h1-10H,(H2,14,15) |
InChI Key |
HROXYBXSZXJQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC=CC(=C2)N |
Origin of Product |
United States |
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